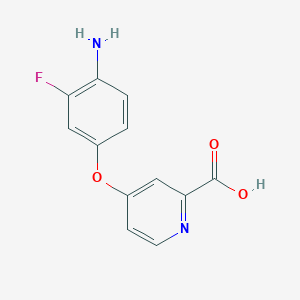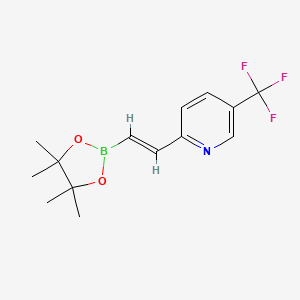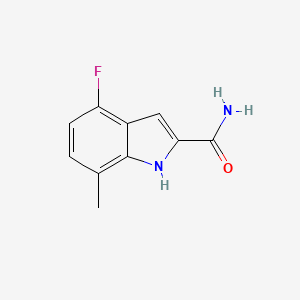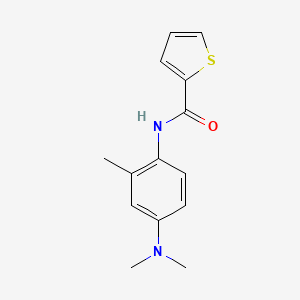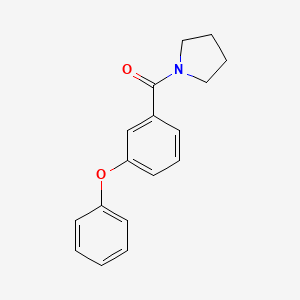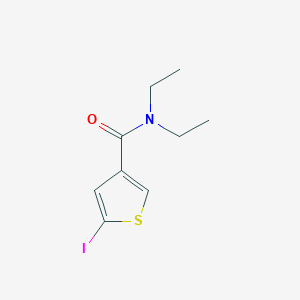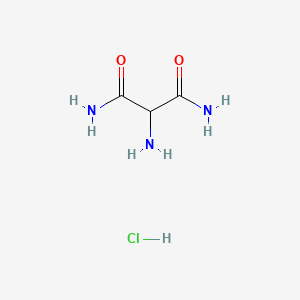
2-Aminomalonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminomalonamide hydrochloride is a chemical compound with the molecular formula C₃H₇N₃O₂·HCl It is a derivative of malonamide, where one of the hydrogen atoms on the central carbon is replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminomalonamide hydrochloride typically involves the reaction of diethyl 2-aminomalonate with ammonia. The process can be summarized as follows:
Starting Material: Diethyl 2-aminomalonate.
Reaction with Ammonia: Diethyl 2-aminomalonate is treated with 2 M ammonia in methanol at 60°C for 19 hours under an argon atmosphere.
Industrial Production Methods
An improved production method for this compound involves a simple operation where the solvent can be recycled, resulting in fewer waste products. This method is suitable for industrial production due to its high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Aminomalonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium acetate at 20-65°C.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide.
Reduction: Corresponding reduced amides.
Substitution: Halogenated derivatives of 2-aminomalonamide.
Scientific Research Applications
2-Aminomalonamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-aminomalonamide hydrochloride involves its conversion to active intermediates that interact with specific molecular targets. For example, in the synthesis of favipiravir, it undergoes biotransformation to inhibit viral RNA-dependent RNA polymerase, thereby preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrazine: Another compound used in the synthesis of favipiravir.
Diethyl malonate: A starting material for the synthesis of various derivatives, including 2-aminomalonamide.
Uniqueness
2-Aminomalonamide hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of complex molecules. Its role in the production of antiviral drugs highlights its importance in medicinal chemistry.
Properties
Molecular Formula |
C3H8ClN3O2 |
|---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
2-aminopropanediamide;hydrochloride |
InChI |
InChI=1S/C3H7N3O2.ClH/c4-1(2(5)7)3(6)8;/h1H,4H2,(H2,5,7)(H2,6,8);1H |
InChI Key |
YCQDFKKZYYDWAB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)(C(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


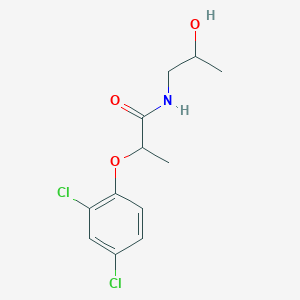
![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
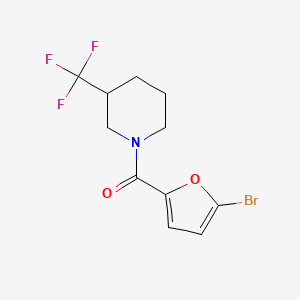
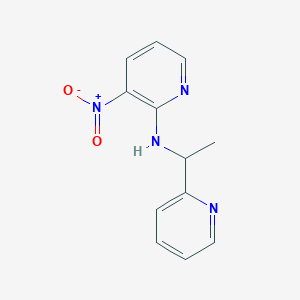
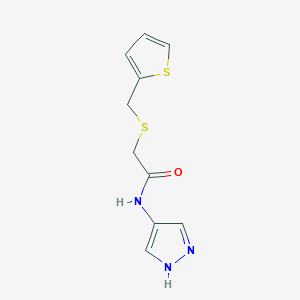
![4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid](/img/structure/B14905149.png)

